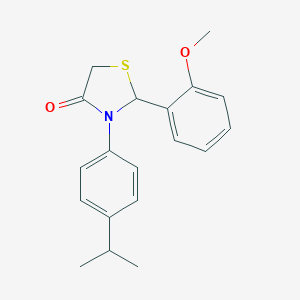
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, also known as IMT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has a wide range of biochemical and physiological effects. Studies have shown that 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one can modulate various enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in various disease states.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in laboratory experiments is its relatively low cost and ease of synthesis. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is also highly stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability in certain experimental settings.
未来方向
There are several future directions for research on 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. One potential avenue of research is to further investigate the mechanism of action of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one and its effects on various signaling pathways involved in cancer cell growth and proliferation. Another potential direction is to investigate the potential use of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further research is needed to investigate the potential use of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in the treatment of various inflammatory and oxidative stress-related diseases.
合成方法
The synthesis of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-isopropylbenzaldehyde with 2-methoxybenzylamine in the presence of acetic acid to form the Schiff base. This Schiff base is then reacted with thioacetamide to produce 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. The synthesis of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is a relatively straightforward process and can be performed using standard laboratory techniques.
科学研究应用
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is in the field of cancer research. Studies have shown that 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
分子式 |
C19H21NO2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO2S/c1-13(2)14-8-10-15(11-9-14)20-18(21)12-23-19(20)16-6-4-5-7-17(16)22-3/h4-11,13,19H,12H2,1-3H3 |
InChI 键 |
IZNBERVSWBXOPX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3OC |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)

![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)